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molecular formula C22H31ClN4O7S2 B1218695 Ziprasidone mesylate CAS No. 185021-64-1

Ziprasidone mesylate

Cat. No. B1218695
M. Wt: 563.1 g/mol
InChI Key: WLQZEFFFIUHSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06232304B1

Procedure details

1 g of ziprasidone free base was added to 20 mL of isopropyl alcohol, followed by 140mg of methanesulfonic acid. After a few minutes the slurry which formed thickened and lightened somewhat in color as it precipitated. The salt was harvested by filtration through a 5 μm polytetrafluoroethylene membrane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step Two
Name
Ziprasidone Mesylate

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[S:9][N:8]=[C:7]([N:10]3[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][C:18]4[CH:19]=[C:20]5[CH2:28][C:26](=[O:27])[NH:25][C:21]5=[CH:22][C:23]=4[Cl:24])[CH2:12][CH2:11]3)[C:5]=2[CH:6]=1.[CH3:29][S:30]([OH:33])(=[O:32])=[O:31]>C(O)(C)C>[CH3:29][S:30]([OH:33])(=[O:32])=[O:31].[CH:1]1[CH:2]=[CH:3][C:4]2[S:9][N:8]=[C:7]([N:10]3[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][C:18]4[CH:19]=[C:20]5[CH2:28][C:26](=[O:27])[NH:25][C:21]5=[CH:22][C:23]=4[Cl:24])[CH2:14][CH2:15]3)[C:5]=2[CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=NS2)N3CCN(CC3)CCC=4C=C5C(=CC4Cl)NC(=O)C5
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
140 mg
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a few minutes the slurry which formed
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The salt was harvested by filtration through a 5 μm polytetrafluoroethylene membrane

Outcomes

Product
Name
Ziprasidone Mesylate
Type
Smiles
CS(=O)(=O)O.C=1C=CC2=C(C1)C(=NS2)N3CCN(CC3)CCC=4C=C5C(=CC4Cl)NC(=O)C5

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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